Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Tert-butyl 1-(methylamino)-3-azabicyclo[410]heptane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the bicyclic structure . The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation without the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
- Tert-butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific substitution pattern and the presence of a methylamino group. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-7-12(9,8-14)13-4/h9,13H,5-8H2,1-4H3 |
InChI Key |
NQHJRAWMDSJJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)NC |
Origin of Product |
United States |
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